molecular formula C13H20N2O3 B14681610 Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- CAS No. 34249-89-3

Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)-

Cat. No.: B14681610
CAS No.: 34249-89-3
M. Wt: 252.31 g/mol
InChI Key: YLPGQCFKIRCPLA-UHFFFAOYSA-N
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Description

Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with a hydroxy group and an isopropylamino group attached to the propoxy side chain. It is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- typically involves the reaction of benzamide with appropriate reagents to introduce the hydroxy and isopropylamino groups. One common method involves the use of a chiral synthesis strategy to achieve high enantioselectivity. The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using cost-effective starting materials and efficient reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or blocking of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, m-(2-hydroxy-3-(isopropylamino)propoxy)- is unique due to its specific structural features and the presence of both hydroxy and isopropylamino groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

34249-89-3

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide

InChI

InChI=1S/C13H20N2O3/c1-9(2)15-7-11(16)8-18-12-5-3-4-10(6-12)13(14)17/h3-6,9,11,15-16H,7-8H2,1-2H3,(H2,14,17)

InChI Key

YLPGQCFKIRCPLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=CC(=C1)C(=O)N)O

Origin of Product

United States

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